molecular formula C13H10F3NO2 B1465320 2-(4-Trifluoromethoxy-phenoxy)-phenylamine CAS No. 150361-01-6

2-(4-Trifluoromethoxy-phenoxy)-phenylamine

Cat. No.: B1465320
CAS No.: 150361-01-6
M. Wt: 269.22 g/mol
InChI Key: ZXQONSORJKORRM-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethoxy-phenoxy)-phenylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenoxy group, which is further connected to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethoxy-phenoxy)-phenylamine typically involves the reaction of 4-trifluoromethoxyphenol with a suitable phenylamine derivative under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF), followed by heating to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethoxy-phenoxy)-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Trifluoromethoxy-phenoxy)-phenylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific chemical reactivity and biological activity .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)17/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQONSORJKORRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Trifluoromethoxy-4-(2-nitro-phenoxy)-benzene (HVB01037, 2.1 g, 7.02 mmol) was added to a solution of iron powder (2.15 g, 38.61 mmol) and ammonium chloride (0.27 g, 4.9 mmol) in ethanol (40 ml) and water (4 ml) at reflux. Stirred at reflux for 3 h. Ethanol removed in-vacuo and the residue was extracted with sodium hydrogen carbonate. Organic layers dried over anhydrous magnesium sulphate and evaporated to dryness, to afford a brown oil, 1.57 g, 95%. Rf: 0.6 (DCM) 1HNMR (CDCl3, 270 MHz) δ 3.81 (2H, s, NH2), 6.76 (1H, m, Ar HB), 6.84 (1H, dd, J=1.2, 7.9 Hz, Ar HA), 6.91 (1H, dd, J=1.0, 7.9 Hz, Ar HD), 6.98 (2H, d, J=9.1 Hz, Ar HF), 7.04 (1H, m, Ar HC), 7.18 (2H, d, J=8.7 Hz, Ar HE).
Name
1-Trifluoromethoxy-4-(2-nitro-phenoxy)-benzene
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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